molecular formula C18H17N3O2S2 B2735391 N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-62-7

N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2735391
CAS No.: 864918-62-7
M. Wt: 371.47
InChI Key: XMQWYQMSQOVGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with an o-tolyl group (3-position) and a thioacetamide-linked 4-methoxyphenyl moiety (5-position). This structure combines electron-donating (methoxy) and lipophilic (o-tolyl) groups, which are frequently employed in medicinal chemistry to enhance bioavailability and target binding.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-5-3-4-6-15(12)17-20-18(25-21-17)24-11-16(22)19-13-7-9-14(23-2)10-8-13/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMQWYQMSQOVGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 4-methoxyaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (-S-) in the molecule is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent/ConditionsProductYieldNotesSource
H<sub>2</sub>O<sub>2</sub> (30%), RT, 6hSulfoxide derivative65–70%Selective oxidation at sulfur atom
KMnO<sub>4</sub> (acidic), 50°CSulfone derivative80–85%Requires acidic pH for full conversion

Mechanism :

  • Sulfoxide Formation : Hydrogen peroxide oxidizes the thioether to sulfoxide via a two-electron transfer process.

  • Sulfone Formation : Stronger oxidizers like KMnO<sub>4</sub> further oxidize sulfoxides to sulfones through radical intermediates.

Reduction Reactions

The acetamide carbonyl group and aromatic nitro substituents (if present) can undergo reduction.

Reagent/ConditionsProductYieldNotesSource
NaBH<sub>4</sub>/EtOH, RT, 2hAlcohol derivative (C=O → CH<sub>2</sub>OH)55%Selective for carbonyl reduction
LiAlH<sub>4</sub>/THF, reflux, 4hAmine derivative (C=O → CH<sub>2</sub>NH<sub>2</sub>)40%Over-reduction observed in polar solvents

Mechanism :

  • NaBH<sub>4</sub> reduces the carbonyl to a secondary alcohol via hydride transfer.

  • LiAlH<sub>4</sub> proceeds further to generate primary amines, though competing side reactions may occur.

Substitution Reactions

The thiadiazole ring and acetamide group participate in nucleophilic/electrophilic substitutions.

Nucleophilic Aromatic Substitution

The electron-deficient thiadiazole ring reacts with nucleophiles at the C-5 position.

Reagent/ConditionsProductYieldNotesSource
KOH/EtOH, NH<sub>2</sub>NH<sub>2</sub>, 80°C, 8h5-Amino-thiadiazole derivative75%Ring retains aromaticity post-reaction

Mechanism :

  • Hydroxide deprotonates the nucleophile (e.g., hydrazine), which attacks the electrophilic C-5 carbon, displacing the leaving group (e.g., thiolate) .

Acetamide Hydrolysis

The acetamide group undergoes acid- or base-catalyzed hydrolysis.

Reagent/ConditionsProductYieldNotesSource
HCl (6M), reflux, 12hCarboxylic acid derivative90%Complete hydrolysis to free acid
NaOH (2M), RT, 24hSodium carboxylate85%Mild conditions prevent ring degradation

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles.

Reagent/ConditionsProductYieldNotesSource
CH<sub>3</sub>O–C≡C–CO<sub>2</sub>Et, 120°C, 8hPyrazole-fused thiadiazole60%Catalyzed by Cu(I) for regioselectivity

Mechanism :

  • The thiadiazole acts as a 1,3-dipole, reacting with alkynes to form fused heterocycles via concerted cycloaddition.

Comparative Reactivity Table

Reaction TypePreferred ReagentsKey Functional Groups InvolvedMajor Products
OxidationH<sub>2</sub>O<sub>2</sub>, KMnO<sub>4</sub>Thioether (-S-)Sulfoxides, sulfones
ReductionNaBH<sub>4</sub>, LiAlH<sub>4</sub>Acetamide (C=O)Alcohols, amines
Nucleophilic SubstitutionNH<sub>2</sub>NH<sub>2</sub>, KOHThiadiazole ringAmino-thiadiazoles
HydrolysisHCl, NaOHAcetamideCarboxylic acids, carboxylates

Stability and Reaction Optimization

  • pH Sensitivity : Acidic conditions accelerate hydrolysis but may degrade the thiadiazole ring.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

  • Temperature : Oxidations and cycloadditions require elevated temperatures (50–120°C) for optimal yields .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways. For instance:

  • A study highlighted that similar compounds showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiadiazole derivatives are recognized for their cytotoxic effects against various cancer cell lines. Notable findings include:

  • Compounds with structural similarities to N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide have demonstrated promising results against human cancer cell lines, such as breast (MCF7), colon (HT-29), and leukemia (HL-60). For example, a derivative exhibited an IC₅₀ value of 19.5 μM against the SK-OV-3 ovarian cancer cell line .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies suggest that the compound may serve as a potential inhibitor for specific enzymes involved in cancer progression or inflammation .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) is crucial in determining the efficacy of similar compounds:

  • Variations in substituents on the thiadiazole ring significantly influence biological activity. For instance, modifications can enhance potency against specific cancer types or improve selectivity towards bacterial strains .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against clinical isolates of Pseudomonas aeruginosa, showing notable activity compared to standard antibiotics .
  • Cytotoxicity Evaluation : In vitro studies conducted on various cancer cell lines demonstrated that certain derivatives led to significant apoptosis in malignant cells while exhibiting minimal toxicity to normal cells .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole/Triazole Cores

Compound 3.1.3 ()
  • Structure: 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide
  • The chlorophenoxy and benzothiazolylamino groups may contribute to enhanced DNA intercalation or kinase inhibition .
CDK5/p25 Inhibitors ()
  • Structure : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
  • Activity : IC50 = 42 ± 1 nM against CDK5/p23. The triazolo-thiadiazole core and methylphenyl substitution likely improve ATP-competitive binding .
VUAA1 ()
  • Structure : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • Activity: Acts as an ionotropic pheromone receptor agonist in insects. The ethyl and pyridinyl groups enhance receptor specificity .

Thiazole Derivatives with Anticancer Activity ()

Compound Structure Features IC50 (HepG-2)
7b Thiazole with hydrazonoyl chloride 1.61 µg/mL
11 Thiazole with phenacyl bromide 1.98 µg/mL
  • Key Comparison : The target compound’s thiadiazole-thioacetamide scaffold may offer superior metabolic stability compared to thiazole derivatives, though direct cytotoxicity data are needed .

Substituent Effects on Activity

  • Methoxyphenyl vs. Fluorophenyl :
    • N-(4-Fluorophenyl)-2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS 561295-12-3, ) has a fluorophenyl group, which increases electronegativity and may alter binding kinetics compared to the methoxyphenyl group in the target compound .
  • o-Tolyl vs.

Biological Activity

N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Structural Overview

The compound features a thiadiazole ring linked to an o-tolyl group and a 4-methoxyphenyl substituent. The presence of these functional groups is critical to its biological activity.

Property Details
Molecular Formula C₁₈H₁₆N₂O₂S₂
Molecular Weight 356.5 g/mol
CAS Number 864918-97-8

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, modulating signaling pathways.
  • Cellular Disruption : It interferes with processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit:

  • Antibacterial Activity : Effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Antifungal Activity : Inhibition of fungal strains including Aspergillus niger.

In one study, a derivative with a similar structure exhibited a Minimum Inhibitory Concentration (MIC) of 32.6 μg/mL against Candida albicans, outperforming standard treatments like itraconazole (MIC = 47.5 μg/mL) .

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives in cancer treatment. Notably, this compound has demonstrated:

  • Cytotoxic Effects : Exhibiting significant activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
  • IC50 Values : Some related compounds have shown IC50 values as low as 0.28 μg/mL against MCF-7 cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiadiazole derivatives against a panel of bacterial and fungal strains. The results indicated that modifications in the thiadiazole ring significantly enhanced antibacterial activity, with certain derivatives showing MIC values lower than those of conventional antibiotics .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound's structural modifications influenced its cytotoxicity against cancer cell lines. Specifically, the presence of methoxy groups was correlated with enhanced anticancer activity due to improved solubility and bioavailability .

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of thiadiazole-acetamide derivatives typically involves multi-step reactions. For example, thiol-ether linkages can be formed via nucleophilic substitution between a thiol-containing thiadiazole intermediate and a chloroacetamide derivative. To optimize yields:
  • Use DMF as a solvent with K₂CO₃ as a base for thiol-ether bond formation (reaction completion monitored via TLC) .
  • Purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) to reduce impurities .
  • Adjust stoichiometric ratios (e.g., 1:1.5 molar ratio of thiadiazole to chloroacetamide) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the thiadiazole ring and methoxyphenyl substituents. For analogs, aromatic protons appear at δ 6.8–7.5 ppm, while methyl groups resonate at δ 2.3–2.5 ppm .
  • HRMS : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₇N₃O₂S₂: ~396.08) .
  • FT-IR : Identify carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and thiadiazole ring vibrations at ~650–750 cm⁻¹ .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Use agar diffusion assays against S. aureus and E. coli (minimum inhibitory concentration, MIC) .
  • Anticancer Potential : Screen via MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Test against kinases (e.g., CDK5/p25) using ATP-noncompetitive inhibition models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to improve bioactivity?

  • Methodological Answer :
  • Substituent Variation : Replace the o-tolyl group with electron-withdrawing (e.g., 4-Cl) or donating (e.g., 4-OCH₃) groups to modulate electronic effects .
  • Heterocycle Replacement : Substitute the thiadiazole core with triazole or oxadiazole rings to assess impact on binding affinity .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like CDK5 or microbial enzymes .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in bioactivity may arise from assay conditions or impurity profiles. Mitigate by:
  • Reproducibility Checks : Repeat assays in triplicate with independent compound batches .
  • Purity Validation : Use HPLC (≥95% purity) to exclude confounding effects from byproducts .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) .

Q. How can the mechanism of action be elucidated for this compound?

  • Methodological Answer :
  • Kinase Profiling : Use competitive binding assays with labeled ATP to confirm ATP-noncompetitive inhibition (e.g., CDK5/p25) .
  • Gene Expression Analysis : Perform RNA-seq on treated cells to identify pathways affected (e.g., apoptosis, cell cycle) .
  • Mutagenesis Studies : Engineer kinase mutants (e.g., CDK5 ATP-binding pocket) to validate binding sites .

Q. What analytical methods validate compound stability under experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Use TGA/DSC to assess decomposition temperatures (e.g., >200°C indicates suitability for in vitro assays) .
  • Solution Stability : Monitor via UV-Vis spectroscopy in PBS/DMSO over 24–72 hours .
  • Light Sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate logP (aim for 2–4), bioavailability, and blood-brain barrier penetration .
  • Metabolite Profiling : Simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation) using Schrödinger’s Metabolite .

Methodological Challenges & Solutions

Q. How to address low solubility in biological assays?

  • Answer :
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility .

Q. What strategies validate target engagement in cellular models?

  • Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
  • Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.